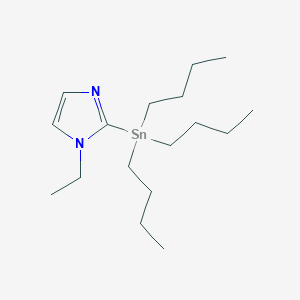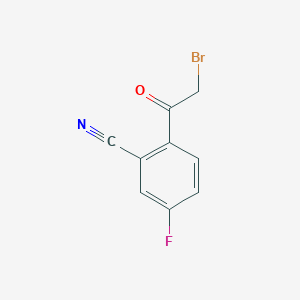
2,5-Diisopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diisopropylaniline is an organic compound with the molecular formula C12H19N. It is an aromatic amine, characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 5 positions, and an amino group at the 1 position. This compound is a colorless to yellow liquid and is used in various chemical syntheses and industrial applications.
Mécanisme D'action
Target of Action
Similar compounds like 2,6-diisopropylaniline are often used to make ligands in coordination chemistry . These ligands can interact with various biological targets, influencing their function.
Mode of Action
It’s known that 2,6-diisopropylaniline, a closely related compound, undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to provide 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . This suggests that 2,5-Diisopropylaniline might interact with its targets in a similar manner, leading to changes in their structure and function.
Biochemical Pathways
It’s known that 2,6-diisopropylaniline is used in the preparation of multitopic schiff-base ligand precursors . These ligands can influence various biochemical pathways depending on their specific targets.
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 257 °c and density of 094 g/mL at 25 °C , suggest that it might have significant bioavailability.
Result of Action
It’s known that 2,6-diisopropylaniline is an important organic intermediate widely used to synthesize plastics and dyes . This suggests that this compound might have similar applications and effects.
Action Environment
It’s known that the vapor pressure of 2,6-diisopropylaniline is less than 001 mmHg at 20 °C , suggesting that it might be stable under a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Diisopropylaniline can be synthesized through the alkylation of aniline with propylene in the presence of a catalyst. The reaction typically involves the use of a homogeneous catalytic system under supercritical conditions to enhance reaction rates and selectivity. The process can be summarized as follows:
Reactants: Aniline and propylene
Catalyst: Homogeneous catalyst (e.g., Lewis acids)
Conditions: Supercritical state, elevated temperatures, and pressures
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced separation techniques ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diisopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled conditions.
Major Products:
Oxidation: Nitro-2,5-diisopropylaniline
Reduction: 2,5-Diisopropylcyclohexylamine
Substitution: Various halogenated, sulfonated, and nitrated derivatives
Applications De Recherche Scientifique
2,5-Diisopropylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2,6-Diisopropylaniline: Similar structure but with isopropyl groups at the 2 and 6 positions.
2,4-Diisopropylaniline: Isopropyl groups at the 2 and 4 positions.
2,5-Dimethylaniline: Methyl groups instead of isopropyl groups at the 2 and 5 positions.
Uniqueness: 2,5-Diisopropylaniline is unique due to the specific positioning of the isopropyl groups, which influences its steric and electronic properties. This positioning affects its reactivity and makes it suitable for specific applications in synthesis and industrial processes.
Propriétés
IUPAC Name |
2,5-di(propan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIUVZLUCMDFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91552-65-7 |
Source


|
| Record name | 2,5-bis(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)

![N-(3-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2943335.png)

![9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2943338.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2943339.png)
![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)
![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)
